molecular formula C9H12ClNO3 B1665553 Adrenalone hydrochloride CAS No. 62-13-5

Adrenalone hydrochloride

Cat. No.: B1665553
CAS No.: 62-13-5
M. Wt: 217.65 g/mol
InChI Key: CSRRBDMYOUQTCO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Adrenalone hydrochloride, also known as adrenalone, is an adrenergic agonist . Its primary targets are alpha-1 adrenergic receptors . These receptors are part of the sympathetic nervous system and play a crucial role in the regulation of various physiological processes such as vasoconstriction .

Mode of Action

Adrenalone interacts with its targets, the alpha-1 adrenergic receptors, by binding to them . This binding triggers a series of biochemical reactions that result in vasoconstriction . Unlike epinephrine, adrenalone has little affinity for beta receptors .

Biochemical Pathways

Adrenalone’s action on alpha-1 adrenergic receptors affects the biochemical pathways involved in vasoconstriction . After local application, only traces of adrenalone are found in the blood, which is partly a consequence of the vasoconstriction caused by the drug via alpha-1 adrenergic receptors .

Pharmacokinetics

Adrenalone is metabolized by catechol-O-methyl transferase (COMT), yielding 3O-methyladrenalone, which in turn is N-demethylized by monoamine oxidase (MAO) . This metabolism process affects the drug’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The compound’s bioavailability is influenced by these processes, with only traces of adrenalone found in the blood after local application .

Result of Action

The primary result of adrenalone’s action is vasoconstriction . This effect is used therapeutically as a topical vasoconstrictor and hemostatic . Excessive vasoconstriction by adrenalone may lead to local necrosis .

Action Environment

The action, efficacy, and stability of adrenalone can be influenced by various environmental factors. For instance, the drug’s systemic resorption is very low, which means that it is unlikely to have adverse effects even if it passes into breast milk . Furthermore, the drug’s solubility in water, ethanol, and diethyl ether is low , which can affect its distribution and action in different environments.

Biochemical Analysis

Biochemical Properties

Adrenalone hydrochloride mainly acts on alpha-1 adrenergic receptors, but has little affinity for beta receptors . It interacts with enzymes such as monoamine oxidase (MAO) and catechol-O-methyl transferase (COMT) during its metabolism .

Cellular Effects

This compound, when applied locally, causes vasoconstriction via alpha-1 adrenergic receptors . This vasoconstriction may lead to local necrosis . It also has a hypertensive (blood pressure increasing) action .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to alpha-1 adrenergic receptors . It is metabolized by catechol-O-methyl transferase (COMT), yielding 3O-methyladrenalone, which in turn is N-demethylized by monoamine oxidase (MAO) .

Temporal Effects in Laboratory Settings

After local application, only traces of this compound are found in the blood, which is partly a consequence of the vasoconstriction caused by the drug via alpha-1 adrenergic receptors . Its hypertensive action has been found to be about 0.5% that of epinephrine at equivalent plasma concentrations .

Metabolic Pathways

This compound is metabolized by catechol-O-methyl transferase (COMT), yielding 3O-methyladrenalone, which in turn is N-demethylized by monoamine oxidase (MAO) . This suggests that it is involved in the metabolic pathways of these enzymes.

Transport and Distribution

It is known that after local application, only traces of the compound are found in the blood .

Subcellular Localization

Given its biochemical properties and its interactions with alpha-1 adrenergic receptors , it is likely that it is localized in areas where these receptors are present.

Preparation Methods

Synthetic Routes and Reaction Conditions: Adrenalone Hydrochloride can be synthesized from N-protected adrenalone through asymmetric hydrogenation. This process involves using a catalyst system such as [Rh(COD)Cl]2 and a chiral, bidentate phosphine ligand . The reaction conditions typically include hydrogenation under controlled temperature and pressure to achieve the desired stereochemistry.

Industrial Production Methods: The industrial production of this compound involves a series of steps starting from the precursor compound, which undergoes various chemical transformations including protection, hydrogenation, and deprotection steps. The final product is then purified and converted into its hydrochloride salt form for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions: Adrenalone Hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Adrenochrome

    Reduction: Corresponding alcohol form of Adrenalone

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Adrenalone Hydrochloride has several scientific research applications, including:

Comparison with Similar Compounds

Uniqueness of Adrenalone Hydrochloride: this compound is unique in its selective action on alpha-1 adrenergic receptors and its historical use as a hemostatic agent. Its ketone structure differentiates it from other adrenergic agonists like epinephrine, which has an alcohol group instead .

Properties

IUPAC Name

1-(3,4-dihydroxyphenyl)-2-(methylamino)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3.ClH/c1-10-5-9(13)6-2-3-7(11)8(12)4-6;/h2-4,10-12H,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSRRBDMYOUQTCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)C1=CC(=C(C=C1)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

99-45-6 (Parent)
Record name Adrenone hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000062135
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DSSTOX Substance ID

DTXSID30211026
Record name Adrenone hydrochloride
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Molecular Weight

217.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62-13-5
Record name Ethanone, 1-(3,4-dihydroxyphenyl)-2-(methylamino)-, hydrochloride (1:1)
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Record name Adrenone hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 62-13-5
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Record name Adrenalone hydrochloride
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Record name Adrenone hydrochloride
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Record name [2-(3,4-dihydroxyphenyl)-2-oxoethyl]methylammonium chloride
Source European Chemicals Agency (ECHA)
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Record name ADRENALONE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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